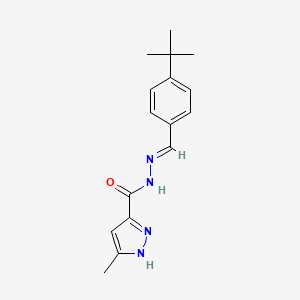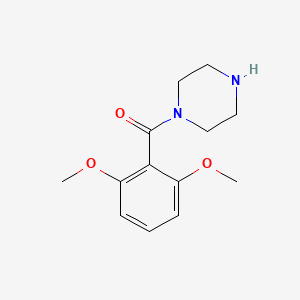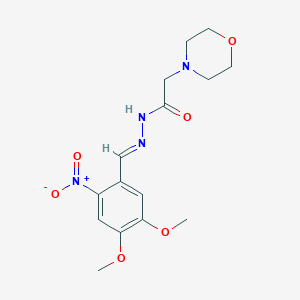![molecular formula C23H21NO3S B3895597 ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B3895597.png)
ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}-4-phenyl-3-thiophenecarboxylate
Overview
Description
Ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}-4-phenyl-3-thiophenecarboxylate, also known as EMT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EMT belongs to the class of compounds known as thieno[3,2-b]pyrrole-5-carboxamides and has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}-4-phenyl-3-thiophenecarboxylate involves its interaction with various cellular targets. This compound has been found to bind to tubulin, a protein involved in cell division, and disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis. This compound has also been found to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression, leading to the activation of pro-apoptotic genes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been found to exhibit anti-viral properties by inhibiting the replication of several viruses, including HIV-1 and HCV.
Advantages and Limitations for Lab Experiments
Ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}-4-phenyl-3-thiophenecarboxylate has several advantages for lab experiments, including its stability and solubility in water and organic solvents. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
Future Directions
Several future directions for the research on ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}-4-phenyl-3-thiophenecarboxylate can be identified. One potential area of research is the development of novel drug delivery systems for this compound, which could enhance its therapeutic efficacy and reduce its potential toxicity. Another area of research is the investigation of the potential synergistic effects of this compound with other anti-cancer drugs, which could lead to the development of more effective cancer therapies. Additionally, further studies are needed to determine the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its safety and efficacy in clinical trials.
Scientific Research Applications
Ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}-4-phenyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound exhibits anti-cancer properties by inducing apoptosis in cancer cells. This compound has also been found to inhibit the growth of cancer cells by blocking the cell cycle progression and disrupting the microtubules. Additionally, this compound has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
ethyl 2-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S/c1-3-27-23(26)21-19(18-7-5-4-6-8-18)15-28-22(21)24-20(25)14-13-17-11-9-16(2)10-12-17/h4-15H,3H2,1-2H3,(H,24,25)/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXDKBJBVFFAOT-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C=CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C=C/C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(3-methyl-2-thienyl)ethyl]-2-furamide](/img/structure/B3895515.png)
![4-methyl-N-[2-(2-thienyl)-1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)vinyl]benzamide](/img/structure/B3895529.png)


![1'-[(6-methyl-2-pyridinyl)methyl]-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B3895550.png)

![3-[4-[(hydroxyimino)methyl]-3-(5-methyl-2-furyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B3895557.png)
![1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3895562.png)
![N-{4-[3-(1-naphthyl)acryloyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3895565.png)
![3-ethoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde](/img/structure/B3895568.png)



